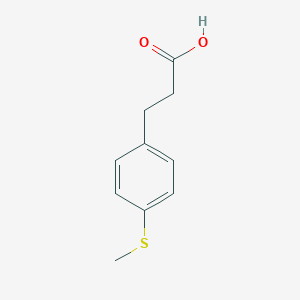

3-(4-(Methylthio)phenyl)propanoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-methylsulfanylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVFRXZLBGVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396617 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-81-1 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 3 4 Methylthio Phenyl Propanoic Acid

Elucidation of Retrosynthetic Pathways

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. mdpi.comjocpr.comyoutube.comyoutube.com This approach allows for the rational design of a synthetic route.

Disconnection Approaches at the Carboxylic Acid Moiety

A primary disconnection point in the retrosynthesis of 3-(4-(methylthio)phenyl)propanoic acid is at the carboxylic acid functional group. patsnap.com One common strategy involves disconnecting the bond between the alpha- and beta-carbons of the propanoic acid chain. This leads to a synthon corresponding to a 4-(methylthio)phenylacetyl group and a one-carbon synthon, which can be conceptually traced back to reagents like cyanide or a malonic ester derivative. nih.gov

Another approach is the disconnection of the entire propanoic acid side chain from the aromatic ring. This simplifies the target molecule into a 4-(methylthio)phenyl synthon and a three-carbon chain synthon with a reactive functional group, such as a propanoate derivative.

Strategies for the Methylthio-substituted Phenyl Ring Formation

Alternatively, the synthesis can start from a precursor already containing a sulfur-based functional group at the para position of the phenyl ring, which is then methylated in a subsequent step.

Propanoic Acid Chain Construction Methodologies

Several strategies can be envisioned for the construction of the three-carbon propanoic acid side chain. One of the most established methods is the Arndt-Eistert homologation. quora.comorganic-chemistry.orgnrochemistry.comquora.comchemicalbook.com This reaction sequence extends a carboxylic acid by one methylene (B1212753) group. quora.comnrochemistry.com Thus, a retrosynthetic disconnection of the bond between the alpha and beta carbons of the propanoic acid chain leads back to 2-(4-(methylthio)phenyl)acetic acid. organic-chemistry.org

Another powerful strategy involves the Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.comyoutube.comchemspider.com In this case, 4-bromo(methylthio)benzene could be coupled with an acrylate (B77674) derivative to form a substituted cinnamic acid ester. Subsequent reduction of the double bond would then yield the desired propanoic acid derivative. nih.govacs.org

Established and Evolving Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes have been established for the preparation of this compound and related structures. These routes often employ modern catalytic methods to achieve high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions in Thioether Synthesis

The formation of the aryl thioether bond is frequently accomplished through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient way to construct the 4-(methylthio)phenyl core of the target molecule. A common approach is the coupling of an aryl halide with a thiol or a thiol equivalent. Recent advancements have focused on the use of more manageable and less odorous thiolating reagents.

For instance, palladium-catalyzed thiomethylation can be achieved using alkyl sulfides or methyl thioesters as the methylthiolating agent. acs.org This avoids the use of volatile and toxic methanethiol. Another approach involves a three-component cross-coupling strategy, combining a masked inorganic sulfur source and a methylating agent like dimethyl carbonate to achieve the thiomethylation of aryl chlorides. assignmentpoint.com

Below is a table summarizing various palladium-catalyzed thiomethylation methods:

| Aryl Halide | Methylthiolating Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | S-methyl isothiourea | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 85 | acs.org |

| Aryl Chloride | Na₂S₂O₃ / Dimethyl Carbonate | Pd(dba)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 92 | assignmentpoint.com |

| Aryl Bromide | Methyl Thioacetate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | 95 | prepchem.com |

Wittig and Horner-Wadsworth-Emmons Olefination in Side Chain Elongation

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the formation of carbon-carbon double bonds and can be employed for the elongation of the side chain. These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone.

In a potential synthetic route to this compound, 4-(methylthio)benzaldehyde (B43086) could be reacted with a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane (B24862) or a corresponding HWE reagent like triethyl phosphonoacetate. This would yield ethyl 3-(4-(methylthio)phenyl)acrylate. The resulting α,β-unsaturated ester can then be reduced to the saturated propanoate ester. nih.gov A common method for this reduction is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

The HWE reaction often provides better control over the stereochemistry of the resulting alkene and the phosphonate byproducts are more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction.

A summary of a potential two-step sequence is presented below:

| Step | Reactants | Reagents | Solvent | Key Intermediate |

| 1. Olefination | 4-(methylthio)benzaldehyde, Triethyl phosphonoacetate | NaH | THF | Ethyl 3-(4-(methylthio)phenyl)acrylate |

| 2. Reduction | Ethyl 3-(4-(methylthio)phenyl)acrylate | H₂, Pd/C | Ethanol | Ethyl 3-(4-(methylthio)phenyl)propanoate |

| 3. Hydrolysis | Ethyl 3-(4-(methylthio)phenyl)propanoate | NaOH, H₂O then H₃O⁺ | Ethanol/Water | This compound |

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring alternative reaction media and energy sources to minimize environmental impact.

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Shifting to solvent-free conditions or benign media like water represents a significant step towards a more sustainable process.

Aqueous Media: The conjugate addition (Michael addition) of 4-methylthiophenol to an acrylic acid derivative is a key step in synthesizing the target molecule. While often performed in organic solvents, similar reactions have been shown to proceed efficiently in aqueous media, sometimes facilitated by surfactants. Water is non-toxic, non-flammable, and inexpensive. However, the low solubility of organic reactants in water can be a challenge, often requiring phase-transfer catalysts or vigorous mixing to achieve reasonable reaction rates.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 4-methylthiophenol with acrylic acid at an elevated temperature, potentially with a solid-supported base catalyst. Microwave irradiation is another technique that can facilitate solvent-free reactions by providing efficient and rapid heating, which can lead to shorter reaction times and improved yields, as has been demonstrated for related 3-(alkylthio)propanoic acids.

| Approach | Reactants | Conditions | Advantages | Challenges |

| Aqueous Media | 4-Methylthiophenol, Acrylic Acid | Water, Phase-Transfer Catalyst, RT to 60°C | Non-toxic, non-flammable solvent; simplified workup. | Low solubility of reactants; may require additives. |

| Solvent-Free | 4-Methylthiophenol, Acrylic Acid | Neat, Solid Catalyst, 80-120°C or Microwave | No solvent waste; high reactant concentration. | Potential for side reactions at high temperatures. |

Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions in the solid state, often in the absence of any solvent. researchgate.net This technique is inherently a green methodology as it drastically reduces or eliminates the need for solvents.

In a hypothetical mechanochemical synthesis of this compound, solid 4-methylthiophenol and a solid acrylic acid salt (e.g., sodium acrylate) could be milled together with a solid base catalyst. The mechanical forces within the mill break and reform crystal lattices, bringing reactants into close contact and providing the energy needed to overcome activation barriers. This approach has been successfully used for various organic transformations, including Michael additions and polymerizations. researchgate.netmdpi.com The primary advantages are the elimination of solvent, high reaction rates, and the potential to access different reaction pathways compared to solution-based chemistry.

| Technique | Reactants | Conditions | Product Yield | Key Benefit |

| Ball Milling | Solid 4-methylthiophenol, Sodium Acrylate | Stainless steel jar, steel balls, high frequency (e.g., 20 Hz) | Potentially >90% | Solvent-free process, reduced waste, rapid reaction. scielo.org.mx |

Enantioselective Synthesis of Chiral Analogues

Introducing a stereocenter, particularly at the α-position to the carboxyl group, generates chiral analogues of this compound. These enantiomerically pure compounds are valuable as probes in biological systems and as building blocks in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for resolving racemic mixtures.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. To introduce an α-chiral center, a common strategy involves the asymmetric functionalization of a suitable precursor. For instance, an enolate derived from an ester of this compound could be reacted with an electrophile in the presence of a chiral catalyst.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. Chiral primary or secondary amines can catalyze the asymmetric α-functionalization of aldehydes, which can then be oxidized to the desired carboxylic acid. mdpi.com This approach allows for the introduction of various substituents at the α-position with high enantioselectivity.

| Catalytic System | Substrate Type | Electrophile | Typical Enantiomeric Excess (ee) | Reference Principle |

| Chiral Amine Organocatalyst | α-Aryl Propionaldehyde | Alkyl Halide | 88 - >99% | Enamine-mediated activation of aldehyde precursor. mdpi.com |

| Chiral Phase-Transfer Catalyst | Glycine Schiff Base Ester | 4-(Methylthio)benzyl bromide | Up to 95% | Asymmetric alkylation to form an α-amino acid precursor. |

| Rhodium/Chiral Ligand | N-Tosyl Ketimine | Arylboronic Acid | >90% | Asymmetric arylation of imine precursors. nih.gov |

Chiral Auxiliary Approach: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org A classic example is the use of Evans oxazolidinone auxiliaries. uvic.ca

To synthesize an α-chiral analogue, this compound would first be coupled to a chiral auxiliary like (4R,5S)-4-methyl-5-phenyloxazolidin-2-one. The resulting N-acyl oxazolidinone can be deprotonated to form a stereochemically defined enolate. This enolate then reacts with an electrophile (e.g., methyl iodide) from the less sterically hindered face, as directed by the auxiliary, to create a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched α-substituted carboxylic acid. wikiwand.com

Chiral Pool Approach: The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds from nature, such as amino acids, sugars, and terpenes. wikipedia.org A synthesis utilizing the chiral pool starts with one of these molecules, incorporating its inherent chirality into the final target. For example, an enantiopure amino acid like (S)-aspartic acid could serve as a starting material. Through a series of established chemical transformations (e.g., diazotization to remove the amino group with retention of stereochemistry, followed by functional group manipulations), the chiral backbone of the amino acid can be converted into the α-chiral propanoic acid framework.

| Strategy | Principle | Starting Material Example | Key Step |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group. | 3-(4-(methylthio)phenyl)acetyl chloride + Evans Auxiliary | Diastereoselective enolate alkylation. |

| Chiral Pool | Use of a naturally occurring enantiopure starting material. | (S)-Phenylalanine or (S)-Aspartic Acid | Transformation of existing stereocenter and functional groups. mdpi.com |

Process Intensification and Scale-Up Methodologies in Laboratory Settings

Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it In a laboratory setting, this often translates to shifting from traditional batch reactions to continuous flow systems.

Continuous Flow Synthesis: In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. nih.gov This offers superior control over reaction parameters like temperature, pressure, and residence time. For the synthesis of this compound, a key Michael addition step could be performed by pumping solutions of 4-methylthiophenol and an acrylate ester through a heated tube reactor packed with a solid-supported base catalyst.

The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer, making it possible to safely conduct highly exothermic reactions at higher temperatures than would be feasible in a batch flask, thus accelerating the reaction. uc.pt Subsequent steps, such as hydrolysis, could be performed in a second flow module, potentially with in-line purification, to create a fully continuous "end-to-end" synthesis. This approach enables safer, more consistent, and more easily scalable production even at the laboratory level. mdpi.com

| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow Chemistry |

| Heat Transfer | Poor; depends on vessel size. | Excellent; high surface-area-to-volume ratio. | Enhanced safety, ability to run reactions at higher temperatures. |

| Mixing | Variable; depends on stirring efficiency. | Efficient and reproducible diffusion-based mixing. | Increased reaction rates and consistent product quality. |

| Scalability | Difficult; requires re-optimization. | Straightforward; run the system for a longer time ("scaling-out"). | Faster transition from lab-scale to pilot-scale. |

| Safety | Large volume of hazardous materials. | Small reaction volume (hold-up) at any given time. | Significantly reduced risk of runaway reactions or explosions. cetjournal.it |

Design, Synthesis, and Chemical Transformations of 3 4 Methylthio Phenyl Propanoic Acid Derivatives

Strategic Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a primary target for derivatization, offering a straightforward handle to modulate the compound's biological and physical characteristics.

Esterification and amidation are fundamental reactions in medicinal chemistry, often employed to convert a parent drug into a more effective prodrug. The free carboxylic acid group in many non-steroidal anti-inflammatory drugs (NSAIDs) is associated with gastrointestinal toxicity. derpharmachemica.com Masking this acidic functionality via esterification or amidation can mitigate such side effects and improve the drug's lipophilicity, thereby enhancing its absorption and bioavailability. derpharmachemica.comnih.gov

Esterification: The conversion of 3-(4-(methylthio)phenyl)propanoic acid to its corresponding esters can be achieved through various standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. In prodrug research, esterification with biocompatible alcohols is common. For instance, reacting the parent acid with alcohols using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylamino-pyridine (DMAP) yields the desired esters. nih.gov These ester prodrugs are designed to remain stable until they undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid. nih.gov

Amidation: The formation of amides from carboxylic acids is one of the most frequently used reactions in medicinal chemistry. mdpi.com Direct amidation of this compound with various primary or secondary amines can be accomplished using coupling reagents or through direct thermal or catalytic methods. rsc.org These reactions produce stable amide derivatives, which can alter the molecule's interaction with biological targets and improve its pharmacokinetic profile. The resulting N-substituted propionamides can exhibit a range of biological activities, influenced by the nature of the amine used. rsc.orgresearchgate.net

| Derivative Type | Reactant | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Ester | Rosmarinic Acid + Methanol | Rosmarinic Acid Methyl Ester | Good | nih.gov |

| Amide | 3-Phenylpropanoic Acid + 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-3-phenylpropionamide | 72% | rsc.org |

| Amide | 3-Phenylpropanoic Acid + Pentylamine | N-Pentyl-3-phenylpropionamide | 94% | rsc.org |

| Amide | 3-Phenylpropanoic Acid + 4-Methylbenzylamine | N-(4-Methylbenzyl)-3-phenylpropionamide | 81% | rsc.org |

The reduction of the carboxylic acid functionality to a primary alcohol, yielding 3-(4-(methylthio)phenyl)propan-1-ol, is a key transformation that opens avenues for further synthetic modifications. This conversion is typically achieved using powerful reducing agents.

Lithium aluminium hydride (LiAlH₄) is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. chemguide.co.ukdocbrown.info The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to hydrolyze the intermediate aluminum salt and liberate the alcohol. chemguide.co.ukdocbrown.infopolimi.it Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. docbrown.info

The resulting primary alcohol, 3-(4-(methylthio)phenyl)propan-1-ol, is a valuable intermediate. It can undergo a variety of subsequent reactions, including:

Oxidation: Mild oxidation can convert the primary alcohol to the corresponding aldehyde, while stronger oxidizing agents will yield the carboxylic acid.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can produce a range of ethers.

Esterification: The alcohol can be acylated with carboxylic acids or their derivatives to form new esters, different from those synthesized directly from the parent acid.

This reduction significantly alters the polarity and hydrogen bonding capacity of the molecule, providing a scaffold for a new class of derivatives.

Oxidative Modifications of the Thioether Group

The sulfur atom of the thioether group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct biological properties compared to the parent thioether due to changes in polarity, solubility, and the ability to act as hydrogen bond acceptors. acsgcipr.org

Sulfoxide (B87167) Synthesis: The oxidation of this compound to 3-(4-(methylsulfinyl)phenyl)propanoic acid (the sulfoxide) can be accomplished using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction conditions are typically controlled to prevent over-oxidation to the sulfone. researchgate.net

Sulfone Synthesis: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, 3-(4-(methylsulfonyl)phenyl)propanoic acid. masterorganicchemistry.com For example, reacting the sulfinyl intermediate with reagents like tungstic acid and hydrogen peroxide can complete the oxidation to the sulfone. prepchem.com The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it a desirable functional group in drug design.

Achieving selective oxidation of the thioether to the sulfoxide without forming the sulfone is a common objective in organic synthesis. The choice of oxidant and reaction conditions is critical for controlling the outcome.

Several methodologies have been developed for the selective oxidation of thioethers:

Hydrogen Peroxide with Catalysts: While H₂O₂ alone can be slow, its reactivity can be controlled with various catalysts. researchgate.net Titanosilicate zeolites, for example, can catalyze the selective oxidation of sulfides to sulfoxides with high selectivity when a slight excess (1.0-1.2 equivalents) of H₂O₂ is used at ambient temperatures. researchgate.net

Metal-Based Catalysts: Ruthenium and rhodium complexes have been shown to be effective catalysts for the selective oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant. researchgate.netelectronicsandbooks.com These methods are often highly efficient and can be performed under mild conditions. electronicsandbooks.com

Iodine-Mediated Oxidation: Molecular iodine can be used as an oxidizing agent to convert thioethers to sulfoxides. nih.gov This reaction generates protons, which can simultaneously trigger other chemical processes if desired. nih.gov

Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. researchgate.net

| Method/Reagent | Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ with Titanosilicate Zeolite | Sulfoxide | High selectivity at ambient temperature; environmentally friendly (water is the only byproduct). | researchgate.net |

| Rhodium(III)-DMSO Complexes | Sulfoxide | Uses molecular oxygen as the oxidant; moderate to efficient catalysis under mild conditions. | researchgate.netelectronicsandbooks.com |

| Organic Ligand-Modified Polyoxomolybdates | Sulfoxide | Highly efficient with >98% selectivity at room temperature; catalyst is recyclable. | rsc.org |

| Iodine (I₂) | Sulfoxide | Mild conditions; generates protons as a byproduct. | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the -S-CH₃ group and the -CH₂CH₂COOH group.

The mechanism of EAS involves an initial attack of the aromatic pi-electron system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom where the electrophile has attached. masterorganicchemistry.com

Directing Effects:

Methylthio Group (-S-CH₃): The sulfur atom has lone pairs of electrons that it can donate into the ring through resonance, making it an activating group. This donation stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. Therefore, the methylthio group is an ortho, para-director.

Given that the para position is already occupied by the methylthio group, the combined directing effects of both substituents will strongly favor electrophilic attack at the positions ortho to the activating methylthio group (i.e., positions 3 and 5 on the ring).

Common EAS reactions that could be performed on this substrate include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂), likely at the 3-position, to yield 3-(3-nitro-4-(methylthio)phenyl)propanoic acid.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would introduce a halogen atom, also expected at the 3-position.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid would introduce an acyl or alkyl group, again directed to the positions ortho to the thioether.

These reactions provide a powerful means to introduce additional functional groups onto the aromatic ring, further expanding the library of accessible derivatives.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for introducing new functional groups onto the benzene (B151609) ring of this compound. The regiochemical outcome of these reactions is primarily governed by the directing effects of the existing substituents: the methylthio (-SCH₃) group and the propanoic acid side chain (-(CH₂)₂COOH).

The methylthio group is an activating ortho-, para-director due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Conversely, the propanoic acid group is a weakly deactivating meta-director. In the case of this compound, the powerful activating and ortho-, para-directing effect of the methylthio group dominates. With the para-position already occupied, electrophilic attack is overwhelmingly directed to the positions ortho to the methylthio group (C-3 and C-5).

Halogenation: The halogenation of aromatic compounds typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule (Cl₂ or Br₂), creating a potent electrophile. masterorganicchemistry.combyjus.com For this compound, the reaction is expected to yield primarily 3-(3-halo-4-(methylthio)phenyl)propanoic acid.

Reaction Conditions: Treatment with Br₂ in the presence of FeBr₃ or Cl₂ with AlCl₃.

Expected Product: The major product would be the 3-halo derivative, with potential for di-substitution (3,5-dihalo) under more forcing conditions.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.com The reaction with this compound is anticipated to proceed smoothly, yielding the corresponding nitro derivative.

Reaction Conditions: HNO₃/H₂SO₄ at controlled temperatures (e.g., 0-25 °C).

Expected Product: The primary product is expected to be 3-(3-nitro-4-(methylthio)phenyl)propanoic acid. The electron-rich nature of the thioether-substituted ring facilitates this transformation.

The expected regioselectivity for these reactions is summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-(methylthio)phenyl)propanoic acid |

| Chlorination | Cl₂, AlCl₃ | 3-(3-Chloro-4-(methylthio)phenyl)propanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-(methylthio)phenyl)propanoic acid |

Friedel-Crafts Acylation and Alkylation for Extended Scaffolds

The Friedel-Crafts reactions are powerful carbon-carbon bond-forming tools used to introduce alkyl or acyl groups onto aromatic rings, thereby creating extended molecular scaffolds. tamu.edubeilstein-journals.org These reactions involve an electrophilic attack on the aromatic ring by a carbocation (alkylation) or an acylium ion (acylation), typically generated from an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

For this compound, the directing effects are the same as in halogenation and nitration. The electron-donating methylthio group directs the incoming electrophile to the ortho positions. Studies on the acylation of the closely related compound, thioanisole (B89551), have shown a strong preference for para-acylation. researchgate.netresearchgate.netias.ac.in Since this position is blocked in the target molecule, substitution is expected at the C-3 and C-5 positions.

Friedel-Crafts Acylation: This reaction introduces a ketone functionality onto the aromatic ring. Using an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) with AlCl₃, an acylium ion (RCO⁺) is generated, which then attacks the ring.

Reaction Conditions: Acetyl chloride (CH₃COCl) and AlCl₃ in an inert solvent.

Expected Product: The reaction is expected to yield 3-(3-acetyl-4-(methylthio)phenyl)propanoic acid. This introduces a versatile keto group that can be used for further derivatization.

Friedel-Crafts Alkylation: Alkylation introduces a saturated carbon chain. However, this reaction is often prone to limitations such as carbocation rearrangements and polyalkylation, as the introduced alkyl group further activates the ring.

Reaction Conditions: An alkyl halide such as tert-butyl chloride ((CH₃)₃CCl) with AlCl₃.

Expected Product: 3-(3-tert-butyl-4-(methylthio)phenyl)propanoic acid.

The table below outlines the expected outcomes for Friedel-Crafts reactions on this scaffold.

| Reaction | Reagents | Expected Major Product |

| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-(methylthio)phenyl)propanoic acid |

| Alkylation | (CH₃)₃CCl, AlCl₃ | 3-(3-tert-Butyl-4-(methylthio)phenyl)propanoic acid |

Development of Hybrid Molecules Incorporating this compound Scaffolds

In modern medicinal chemistry, the creation of hybrid molecules—single chemical entities containing two or more distinct pharmacophoric units—is a widely used strategy to develop compounds with dual or enhanced biological activities. The this compound scaffold is a viable candidate for incorporation into such hybrids, primarily by leveraging its terminal carboxylic acid group.

The carboxylic acid functionality serves as a convenient chemical handle for conjugation with other bioactive molecules (e.g., those containing amine or alcohol groups) through the formation of stable amide or ester linkages. This approach has been successfully applied to other phenylpropanoic acid derivatives to create dual-action agents, such as combined cyclooxygenase (COX) inhibitors and antibacterial agents. nih.govnih.govtandfonline.com

Synthetic Strategy: A common pathway to synthesize these hybrids involves the activation of the carboxylic acid of this compound, followed by reaction with a nucleophilic group on a second molecule of interest.

Acid Activation: The carboxylic acid is typically converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride, SOCl₂) or an activated ester (using coupling agents like DCC or EDC).

Coupling: The activated acid is then reacted with an amine (R-NH₂) or alcohol (R-OH) from another bioactive scaffold to form the desired amide or ester bond.

Regioselectivity and Chemoselectivity in Multi-Functionalized Derivatives

As derivatives of this compound become more complex and feature multiple functional groups, controlling the chemo- and regioselectivity of subsequent reactions becomes critically important.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a derivative that has, for example, a nitro group on the ring and the original carboxylic acid, a chemist might want to selectively reduce the nitro group to an amine without affecting the carboxylic acid. This can be achieved by choosing specific reagents (e.g., SnCl₂/HCl for nitro reduction). Conversely, the carboxylic acid could be converted to an amide while leaving the nitro group and the methylthio group untouched. The sulfur atom of the methylthio group itself presents another site for reaction, as it can be selectively oxidized to a sulfoxide or sulfone using agents like H₂O₂ or m-CPBA. Studies on thioanisole derivatives have demonstrated the feasibility of such selective transformations. core.ac.uk

Regioselectivity , or site selectivity, remains crucial when performing further electrophilic substitutions on an already substituted ring. For example, consider a derivative like 3-(3-acetyl-4-(methylthio)phenyl)propanoic acid. If a subsequent nitration is performed, the position of the new nitro group will be directed by the combined electronic effects of all three substituents. The powerful ortho-, para-directing -SCH₃ group and the meta-directing acetyl and propanoic acid groups will compete. In this scenario, the incoming electrophile would likely be directed to the C-5 position, which is ortho to the activating -SCH₃ group and meta to the deactivating acetyl group. Precise control often requires careful selection of reaction conditions to favor one outcome over others. The synthesis of complex, regioselectively functionalized thiophenes and other heterocycles often relies on mastering these principles. researchgate.net

Advanced Analytical Methodologies for Characterization and Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for the structural assignment of 3-(4-(Methylthio)phenyl)propanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic chain, methylthio, and carboxylic acid protons. Based on data from closely related structures, the predicted chemical shifts (δ) are outlined below. rsc.orgblogspot.com The propanoic acid chain typically displays two triplets due to the coupling between the adjacent methylene (B1212753) (-CH2-) groups. docbrown.info The para-substituted aromatic ring results in two doublets, and the methylthio group appears as a sharp singlet. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the carbonyl carbon, the quaternary aromatic carbon bonded to the sulfur, the four aromatic CH carbons (two signals due to symmetry), the two methylene carbons of the propanoic acid chain, and the methyl carbon of the thioether group. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxylic Acid (-COOH) | ~11-12 ppm (broad s, 1H) | ~178-180 ppm |

| Aromatic (-C₆H₄-) | ~7.20 ppm (d, 2H), ~7.15 ppm (d, 2H) | ~138 ppm (C-S), ~136 ppm (C-CH₂), ~129 ppm (CH), ~127 ppm (CH) |

| Methylene (-CH₂-Ar) | ~2.95 ppm (t, 2H) | ~35 ppm |

| Methylene (-CH₂-COOH) | ~2.65 ppm (t, 2H) | ~30 ppm |

| Methylthio (S-CH₃) | ~2.45 ppm (s, 3H) | ~16 ppm |

| (s = singlet, d = doublet, t = triplet) |

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the assignments made from 1D spectra.

COSY: A ¹H-¹H COSY experiment would show a correlation between the two methylene groups of the propanoic acid chain, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for the methyl, methylene, and aromatic CH groups.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This would be crucial to confirm the link between the propanoic acid chain and the phenyl ring, and the position of the methylthio group.

While solution-state NMR provides information on the molecular structure, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline or amorphous solid forms. This technique is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide insights into molecular packing, conformation, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition and for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. The exact mass can be calculated from the atomic masses of the constituent elements (C₁₀H₁₂O₂S). Experimental measurement of a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₂S |

| Calculated Monoisotopic Mass | 196.05580 u |

| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| m/z of [M+H]⁺ (Predicted) | 197.06363 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the compound's fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected. docbrown.info

Predicted Fragmentation Pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da) or H₂O (18 Da).

Benzylic cleavage: Cleavage of the bond between the two methylene groups is likely, yielding a stable benzylic cation containing the methylthiophenyl group.

McLafferty Rearrangement: A characteristic rearrangement for compounds with a carbonyl group and a gamma-hydrogen, leading to the elimination of a neutral alkene molecule.

Cleavage of the thioether: Fragmentation can occur at the C-S bonds of the methylthio group.

Interactive Data Table: Predicted Key MS/MS Fragments

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss |

| 151 | [M - COOH]⁺ | COOH |

| 138 | [CH₃SC₆H₄CH₂]⁺ | CH₂COOH |

| 123 | [HSC₆H₄CH₂]⁺ | CH₃, CH₂COOH |

| 105 | [C₇H₅S]⁺ | C₃H₇O₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of this compound would be dominated by strong absorptions from its polar functional groups. The most characteristic feature would be the very broad O-H stretching band of the carboxylic acid dimer, which typically appears between 2500 and 3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. docbrown.info Other key absorptions include C-H stretches for the aromatic and aliphatic portions, aromatic C=C ring stretches, and C-O stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. spectroscopyonline.com Therefore, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the aromatic ring and the C-S bond of the thioether are expected to be particularly Raman active. The C=O bond will show a signal, but the O-H stretch is typically very weak in Raman spectra, providing a clear contrast to the IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 | Weak | Broad (IR) |

| Carbonyl (C=O) | C=O stretch | ~1700 | ~1700 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic Chain (-CH₂-) | C-H stretch | 2850-2960 | 2850-2960 | Medium |

| Aromatic Ring | C=C stretch | ~1600, ~1500 | ~1600, ~1500 | Strong (Raman) |

| Thioether (-S-CH₃) | C-S stretch | 600-700 | 600-700 | Medium-Strong (Raman) |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a crystal. anton-paar.comnih.gov In this method, a crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. anton-paar.com This technique is fundamental in materials science and chemistry for the characterization of crystalline materials. anton-paar.comnih.gov

For this compound, single-crystal X-ray diffraction would provide precise information on its three-dimensional molecular structure, including bond lengths, bond angles, and conformation. This level of detail is invaluable for understanding the molecule's steric and electronic properties. To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, with the diffracted X-rays being collected by a detector. tulane.edu

Powder X-ray diffraction (PXRD) is utilized when single crystals are not available or to analyze a polycrystalline bulk sample. tulane.edubioscience.fi This technique is particularly useful for identifying the crystalline phases present in a sample and can be used to assess its purity. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound.

A comprehensive search of the scientific literature did not yield specific single crystal or powder X-ray diffraction data for this compound.

Chromatographic Separation Techniques for Purity Assessment Methodologies and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used for purity assessment of chemical compounds. In a typical HPLC analysis of this compound, a solution of the compound would be injected into a column packed with a stationary phase. The separation would be achieved by passing a liquid mobile phase through the column. A detector would then measure the amount of the compound eluting from the column, producing a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to the compound of interest.

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnist.gov It is suitable for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a carboxylic acid, derivatization to a more volatile ester form might be necessary to achieve good chromatographic performance.

Once separated by the GC column, the components are introduced into the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. This allows for the definitive identification of the compound and any impurities present in the sample. Specific GC-MS analytical methods and research findings for this compound have not been detailed in the available scientific literature.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound does not possess a chiral center, it exists as a single achiral compound. Therefore, chiral chromatography, a technique used to separate enantiomers (mirror-image isomers) of a chiral compound, is not applicable for the determination of its enantiomeric purity. mdpi.comlibretexts.org Chiral resolution is a critical process for chiral compounds, as enantiomers can have different physiological effects. libretexts.orglibretexts.org However, for an achiral molecule like this compound, this type of analysis is not relevant.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is useful for determining the thermal stability of a compound and for studying its decomposition behavior. A TGA analysis of this compound would involve heating a small sample of the compound on a precision balance in a controlled atmosphere and recording the mass loss as the temperature increases.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and heat of fusion of a compound. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be in the range of 98-102 °C. sigmaaldrich.comsigmaaldrich.com

Computational Chemistry and Molecular Modeling for Research Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict a wide array of characteristics, including molecular geometry, electronic distribution, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

In studies of other aromatic compounds, DFT has been successfully employed to calculate various quantum chemical parameters that describe chemical behavior. nih.gov For instance, the analysis of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one using DFT at the B3LYP/6-311G** level of theory has provided insights into its chemical reactivity through the examination of its electron donor and acceptor regions. nih.gov Similar computational approaches could be applied to 3-(4-(Methylthio)phenyl)propanoic acid to predict its reactivity and guide its potential applications.

Table 1: Illustrative Quantum Chemical Descriptors Potentially Calculable for this compound via DFT

| Descriptor | Definition | Potential Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability, likely influenced by the methylthio group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability, likely associated with the aromatic ring and carboxyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons | Provides insight into the molecule's overall electronic character. |

| Hardness (η) | A measure of resistance to change in electron distribution | Correlates with the stability and reactivity of the molecule. |

| Softness (S) | The reciprocal of hardness | Indicates the molecule's polarizability and reactivity. |

| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Predicts the propensity of the molecule to act as an electrophile. |

This table is illustrative and based on general principles of DFT analysis of organic molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which possesses several rotatable bonds in its propanoic acid chain, a multitude of conformations are possible. Identifying the low-energy conformations is crucial as they are the most likely to be populated at physiological temperatures and are often the bioactive conformations that interact with biological targets.

Computational methods can be used to map the potential energy surface of a molecule as a function of its torsional angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. Such studies have been conducted on related molecules, for example, the conformational analysis of α-phenylpropionic acids, which revealed a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity. nih.gov It was found that a more open dihedral angle between the phenyl and carboxylic acid groups correlated with higher activity. nih.gov A similar approach for this compound would involve systematically rotating the single bonds in the propanoic acid side chain and calculating the energy at each step to generate a conformational energy landscape.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

There are two main approaches to molecular docking:

Structure-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. The ligand is then "docked" into the active site of the target, and its binding mode and affinity are predicted. For example, docking studies on β-hydroxy-β-arylpropanoic acids have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors, providing a rationale for their anti-inflammatory activity. mdpi.comnih.gov

Ligand-Based Drug Design: When the structure of the target is unknown, but a set of molecules with known activity is available, their common structural features (pharmacophore) can be used to screen for new, potentially active compounds.

For this compound, a structure-based approach could be employed to screen it against a variety of known protein targets to hypothesize its potential biological activities.

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). openmedicinalchemistryjournal.com Lower binding energies generally indicate a more stable protein-ligand complex and a higher predicted affinity. These scores allow for the ranking of different compounds in a virtual screening campaign. Docking studies of phenylpropanoid derivatives against tyrosinase, for instance, have calculated binding energies and docking scores to identify potential inhibitors of this enzyme. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | A favorable binding energy suggesting a stable interaction with the target. |

| Interacting Residues | Arg120, Ser254, Phe330 | Specific amino acids in the target's active site predicted to form hydrogen bonds or hydrophobic interactions with the ligand. |

| Predicted Inhibition Constant (Ki) | 2.5 µM | An estimation of the concentration required to inhibit the target's activity by 50%. |

This table is hypothetical and serves to illustrate the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). utm.my These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity or property.

A QSAR study on a series of meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma agonists has demonstrated the utility of this approach in identifying key structural features that influence biological activity. researchgate.net Similarly, QSPR models have been developed to predict the toxicity of aliphatic carboxylic acids. unlp.edu.arnih.gov

For this compound, a QSAR or QSPR model could be developed as part of a larger study involving a series of related analogues. This would require synthesizing and testing a library of compounds with variations in the substituent on the phenyl ring or modifications to the propanoic acid chain. The resulting model could then be used to predict the activity or properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Examples | Relevance |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the branching and connectivity of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Quantify the electronic properties of the molecule. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describe the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is important for membrane permeability and protein binding. |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.netums.ac.id For this compound, a QSAR model could be developed to predict its efficacy against a particular biological target, such as an enzyme or receptor.

The development of such a model would involve compiling a dataset of structurally similar compounds with known biological activities. From the structures of these molecules, a wide array of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by LogP.

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed biological activity. This equation forms the predictive QSAR model. For instance, studies on related phenylpropanoic acid derivatives have explored their potential as anti-diabetic agents by targeting receptors like PPARγ. researchgate.net

Feature Selection and Model Validation

With thousands of potential molecular descriptors, a critical step in building a robust QSAR model is feature selection . This process aims to identify the most relevant descriptors that contribute significantly to the prediction of biological activity, while eliminating redundant or irrelevant ones. This enhances the model's interpretability and reduces the risk of overfitting. Common feature selection techniques include genetic algorithms, stepwise regression, and recursive feature elimination.

Once a model is built, it must undergo rigorous validation to ensure its predictive power and reliability. acs.org Validation is typically performed through:

Internal validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's performance on the training data.

External validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in its development is evaluated.

A well-validated QSAR model for this compound and its analogs could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its protein target over time. This powerful technique simulates the movements and interactions of atoms and molecules, offering deep insights into the binding process and the conformational changes that may occur.

An MD simulation would begin with the 3D structure of the ligand-protein complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom in the system over a series of very small time steps.

Through MD simulations, researchers can:

Analyze the stability of the ligand-protein complex: By monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position over the simulation time.

Identify key interacting residues: The simulation can reveal which amino acids in the protein's binding pocket form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Observe conformational changes: Both the ligand and the protein can change their shapes upon binding. MD simulations can capture these induced-fit effects, which are crucial for understanding the mechanism of action.

Calculate binding free energies: Advanced computational methods can be applied to the simulation trajectories to estimate the binding affinity of the ligand for the protein.

For this compound, MD simulations could elucidate its binding mode to a hypothesized target, providing a rationale for its biological activity and a basis for structure-based drug design.

Cheminformatics and Data Mining in the Context of Related Chemical Space

Cheminformatics involves the use of computational tools to analyze and organize large datasets of chemical information. In the context of this compound, cheminformatics and data mining can be used to explore its related chemical space.

The chemical space is a concept that encompasses all possible molecules. By analyzing large chemical databases, it is possible to map the region of chemical space occupied by compounds similar to this compound. This can be achieved by:

Similarity searching: Identifying molecules with similar structural features or physicochemical properties.

Substructure searching: Finding all compounds that contain the this compound scaffold.

Clustering analysis: Grouping similar compounds together to identify key structural motifs and property trends.

By exploring the chemical space around this compound, researchers can gain insights into structure-activity relationships, identify potential off-target effects, and discover novel analogs with improved properties. For example, analysis of the chemical space of phenylpropanoic acid derivatives has revealed their potential to interact with a variety of biological targets. researchgate.net

Below is an interactive data table summarizing the computational chemistry approaches and their potential applications to the study of this compound.

| Computational Method | Key Application | Potential Insights for this compound |

| QSAR Modeling | Predict biological activity based on chemical structure. | Prediction of efficacy against specific targets; guidance for designing more potent analogs. |

| Feature Selection | Identify key molecular descriptors for biological activity. | Understanding which physicochemical properties are crucial for the compound's activity. |

| Model Validation | Assess the predictive power and reliability of a QSAR model. | Ensuring the robustness of in silico predictions before experimental validation. |

| Molecular Dynamics | Simulate the dynamic interactions between the ligand and its protein target. | Elucidation of binding modes, identification of key interacting residues, and observation of conformational changes. |

| Cheminformatics | Analyze and organize large datasets of chemical information. | Exploration of the related chemical space, identification of structurally similar compounds, and discovery of novel analogs. |

Emerging Research Applications and Future Perspectives for 3 4 Methylthio Phenyl Propanoic Acid

Potential as a Building Block in Complex Chemical Synthesis

The molecular architecture of 3-(4-(Methylthio)phenyl)propanoic acid offers multiple reactive sites, making it a valuable building block for constructing more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid chlorides, or it can participate in coupling reactions. Thioesters, which are crucial intermediates in both biochemistry and organic synthesis, can be formed from carboxylic acids. nih.govresearchgate.net The synthesis of complex molecules often involves multi-step reactions where propanoic acid derivatives serve as key intermediates. ontosight.aiontosight.ai

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's electronic properties and steric profile. Furthermore, the methylthio group itself is a site for chemical modification. For instance, oxidation of the sulfide (B99878) can yield the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical properties and potential applications. This trifecta of reactive sites—acid, ring, and sulfur—allows for a modular approach to synthesis, where derivatives can be systematically created and evaluated for various applications. Phenylpropanoic acid scaffolds are recognized for their synthetic versatility and the ease with which various substituents can be incorporated. mdpi.com

Investigation in Materials Science for Advanced Functional Materials

In materials science, organic molecules with specific functional groups are sought after for the creation of polymers and other materials with tailored properties. The rigid phenylpropanoic acid core of this compound can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The presence of the sulfur atom is particularly noteworthy, as sulfur-containing polymers often exhibit unique optical and electronic properties, including high refractive indices and potential for charge transport.

Research into advanced functional materials could explore the use of this compound in the synthesis of:

High Refractive Index Polymers: The sulfur atom contributes significantly to the polarizability of the molecule, a key factor for high refractive index materials used in lenses and optical coatings.

Redox-Active Polymers: The thioether group can be reversibly oxidized and reduced, opening possibilities for creating materials for energy storage or electrochromic devices.

Self-Assembling Systems: The interplay of the carboxylic acid's hydrogen-bonding capability and the aromatic ring's π-stacking interactions could be harnessed to design liquid crystals or other self-assembling supramolecular structures.

Role in Agrochemical Research and Development

The development of new agrochemicals is a continuous effort to improve crop protection against pests and diseases. Phenylpropanoic acid derivatives have been investigated as scaffolds for various bioactive compounds. The structural features of this compound make it a candidate for exploration in this field. The lipophilicity, influenced by the methylthio-phenyl group, is a critical parameter for the bioavailability and transport of a potential agrochemical within a plant or pest.

Structure-activity relationship (SAR) studies could involve synthesizing a library of derivatives by modifying the carboxylic acid (e.g., converting it to esters or amides) and the aromatic ring. These derivatives would then be screened for herbicidal, fungicidal, or insecticidal activity. The methylthio group is of particular interest as it can mimic the structure of the amino acid methionine, potentially interfering with essential metabolic pathways in pests or weeds. Organosulfur compounds derived from plants are known to have antimicrobial properties, suggesting that synthetic analogues could possess similar activities. nih.gov

Theoretical Environmental Fate and Ecotoxicological Considerations

Understanding the potential environmental impact of a chemical is crucial. While specific data on this compound is limited, its environmental fate can be theorized based on its structural components. Phenylpropanoic acids are known to be biodegradable by certain microorganisms. nih.govmdpi.comnih.gov Bacteria isolated from wastewater treatment plants have demonstrated the ability to mineralize 3-phenylpropanoic acid, often initiating degradation through dioxygenase attack on the aromatic ring or by shortening the propanoic acid side chain via a mechanism similar to β-oxidation. nih.govmdpi.comresearchgate.net

However, organosulfur compounds can also exhibit toxicity. oup.com The introduction of a sulfur-containing substituent may affect the rate and pathway of biodegradation. Some organosulfur compounds have been shown to be inhibitory to microbial activity in anaerobic environments. oup.com The ecotoxicity would need to be evaluated, as compounds containing thioether linkages can have varied effects on aquatic life and soil microorganisms. oup.commdpi.com

Table 1: Theoretical Environmental Profile

| Aspect | Predicted Behavior based on Structural Analogs | Citation |

|---|---|---|

| Biodegradation | Likely biodegradable via ring oxidation or side-chain shortening. | nih.govmdpi.com |

| Persistence | The thioether linkage may influence degradation rates compared to simple phenylpropanoic acid. | |

| Ecotoxicity | Potential for microbial inhibition and aquatic toxicity, characteristic of some organosulfur compounds. | oup.com |

| Bioaccumulation | The logP value would be a key predictor; the methylthio group increases lipophilicity, potentially increasing bioaccumulation risk. | |

Unexplored Reactivity and Novel Synthetic Pathways

The unique combination of functional groups in this compound suggests several avenues for exploring novel reactivity. The thioether is more reactive than its oxygen counterpart (an ether), offering a richer landscape for chemical transformations. nih.gov

Potential areas of exploration include:

Sulfur-Directed Reactions: The sulfur atom can direct ortho-lithiation of the aromatic ring, providing a route to specifically substituted derivatives that are otherwise difficult to access.

Oxidative and Reductive Chemistry: Selective oxidation to the sulfoxide or sulfone creates new functional groups with different electronic and steric properties. These oxidized derivatives could serve as valuable intermediates or possess unique biological activities.

Novel Coupling Reactions: Modern cross-coupling methodologies could be applied. For example, the thioether moiety might participate in nickel-catalyzed C-S bond formation reactions, allowing the phenylpropanoic acid core to be linked to other molecular fragments. researchgate.net

Thiol-Free Thioester Synthesis: Recent advances have shown methods for creating thioesters from carboxylic acids without the use of thiols, which could be applied to this molecule for further derivatization. researchgate.net

Opportunities in Medicinal Chemistry Lead Optimization and Development

Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The this compound molecule could serve as a starting point for lead optimization in drug discovery programs. mdpi.comnih.govnih.gov

The methylthio group is a particularly interesting feature. It can engage in specific interactions with protein targets and is known to be a site of metabolism, often undergoing oxidation to the sulfoxide and sulfone. This metabolic transformation can be leveraged in prodrug design or to modulate the pharmacokinetic profile of a drug candidate. The optimization process would involve creating derivatives to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govscienceopen.com For instance, the isothiazole-based phenylpropanoic acids have been explored as agonists for GPR120, a target for type 2 diabetes, demonstrating the therapeutic potential of this class of compounds. nih.gov

Table 2: Potential Roles in Medicinal Chemistry

| Feature | Medicinal Chemistry Relevance | Citation |

|---|---|---|

| Phenylpropanoic Acid Core | A known "privileged scaffold" for interacting with biological targets. | mdpi.comnih.gov |

| Carboxylic Acid Group | Can form key hydrogen bonds or salt bridges with receptors; provides a handle for prodrug strategies. | mdpi.com |

| Methylthio (-SMe) Group | Can influence binding affinity and lipophilicity; acts as a site for metabolic oxidation (phase I metabolism). |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and optimization of molecules like this compound.

Applications of AI/ML in this context include:

Property Prediction: Machine learning models can be trained to predict key properties for derivatives of the parent compound, such as solubility, toxicity, metabolic stability, and biological activity against various targets. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Generative Models: AI can design novel molecules based on the this compound scaffold, optimized for a specific target protein or a desired set of properties.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unexplored reactions and devise optimal synthetic routes to target derivatives, saving time and resources in the laboratory. By analyzing vast datasets of chemical reactions, these tools can suggest novel pathways that a human chemist might overlook.

By combining computational predictions with targeted experimental validation, the exploration of the chemical space around this compound can be made significantly more efficient and effective.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(4-(Methylthio)phenyl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalization of the phenyl ring or modification of pre-existing propanoic acid derivatives. For example:

- Methylthio Group Introduction: The methylthio (-SMe) group can be introduced via nucleophilic substitution or coupling reactions. A tert-butoxycarbonyl (Boc)-protected intermediate (e.g., 3-((tert-butoxycarbonyl)amino)-3-(4-(methylthio)phenyl)propanoic acid) may be used to stabilize reactive intermediates during synthesis .

- Reagent Selection: Oxidizing agents like potassium permanganate or reducing agents such as LiAlH4 are critical for controlling oxidation states of intermediates .

- Yield Optimization: Reaction temperature, solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometry of reagents significantly impact yield. For instance, acidic conditions may favor ester hydrolysis to the carboxylic acid .